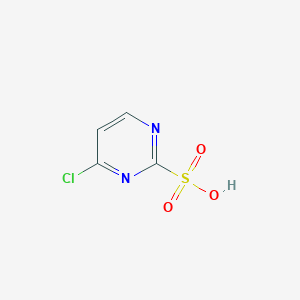

4-Chloropyrimidine-2-sulfonic acid

Beschreibung

4-Chloropyrimidine-2-sulfonic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 4 and a sulfonic acid (-SO₃H) group at position 2. Pyrimidine derivatives are critical in medicinal chemistry due to their role as scaffolds for drugs and agrochemicals. The sulfonic acid group enhances hydrophilicity and acidity, making the compound suitable for applications requiring water solubility, such as pharmaceutical intermediates or biological probes.

Eigenschaften

Molekularformel |

C4H3ClN2O3S |

|---|---|

Molekulargewicht |

194.60 g/mol |

IUPAC-Name |

4-chloropyrimidine-2-sulfonic acid |

InChI |

InChI=1S/C4H3ClN2O3S/c5-3-1-2-6-4(7-3)11(8,9)10/h1-2H,(H,8,9,10) |

InChI-Schlüssel |

MUYWTOHDYYJOGA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(N=C1Cl)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrimidine-2-sulfonic acid typically involves the chlorination of pyrimidine derivatives. One common method is the exchange chlorination of 2-aminopyrimidin-4(3H)-ones using phosphoryl chloride (POCl3) to obtain 4-chloropyrimidines . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-Chloropyrimidine-2-sulfonic acid may involve large-scale chlorination processes, where pyrimidine derivatives are treated with chlorinating agents under optimized conditions to achieve efficient conversion. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloropyrimidine-2-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: :

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The table below compares 4-chloropyrimidine-2-sulfonic acid with key analogs in terms of molecular weight, functional groups, acidity, and applications:

Functional Group Analysis

- Sulfonic Acid vs. Carboxylic Acid : Sulfonic acids (e.g., 4-chloropyrimidine-2-sulfonic acid) are significantly more acidic (pKa ~ -1.5) than carboxylic acids (pKa ~2.5), leading to higher water solubility. This property is advantageous in drug formulations requiring bioavailability .

- Chlorine Substituent: The chlorine atom at position 4 increases electrophilicity, facilitating nucleophilic substitution reactions. For example, 2-chloropyrimidine-4-carboxylic acid undergoes thiophenol substitution to form sulfur-containing analogs, a reactivity likely shared by the target compound .

Research Findings and Key Insights

Acidity and Solubility : Sulfonic acid derivatives exhibit superior solubility in aqueous media compared to carboxylic analogs, making them ideal for injectable drug formulations .

Reactivity Trends : Chlorine at position 4 enhances the pyrimidine ring’s susceptibility to substitution, as demonstrated in the synthesis of 2-(phenylthio)pyrimidine-4-carboxylic acid .

Biological Activity : Pyrimidine sulfonates show promise in covalent inhibition strategies, where the sulfonic acid group acts as a leaving group or stabilizes enzyme-inhibitor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.